molecular formula C12H17NO B11903510 (R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11903510
M. Wt: 191.27 g/mol
InChI Key: YRUZJZCEYFBQMM-LLVKDONJSA-N
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Description

®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a methoxy group and a methyl group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene.

    Chiral Resolution: The precursor undergoes chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.

    Amination: The resolved intermediate is then subjected to amination reactions, often using reagents like ammonia or amines under specific conditions to introduce the amine group.

Industrial Production Methods

Industrial production of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale chiral resolution techniques and optimized amination processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral separation may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of complex organic molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an intermediate in the synthesis of pharmaceutical agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure substances for various applications.

Mechanism of Action

The mechanism of action of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the methoxy group.

Uniqueness

®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1

InChI Key

YRUZJZCEYFBQMM-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@H]2N)OC

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)OC

Origin of Product

United States

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